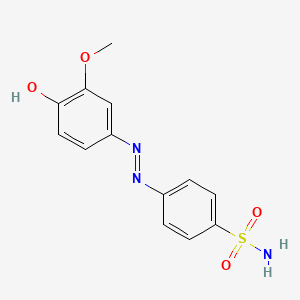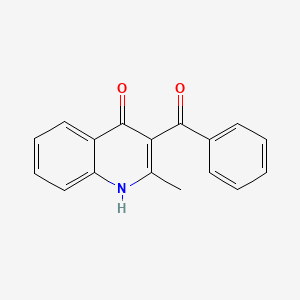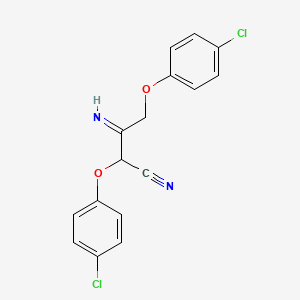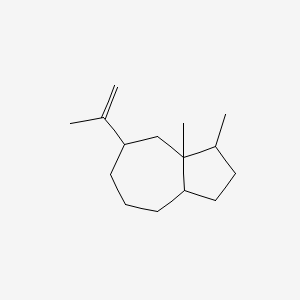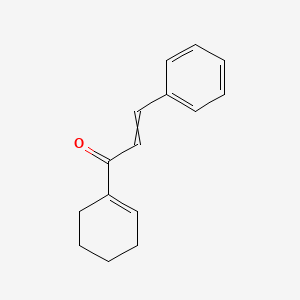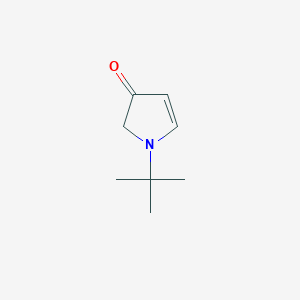
1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the condensation of carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production often employs metal-catalyzed reactions due to their efficiency and selectivity. For instance, a manganese complex can catalyze the conversion of primary diols and amines to pyrroles, with water and molecular hydrogen as the only side products . This method is advantageous for large-scale production due to its atom economy and minimal waste generation.
化学反应分析
Types of Reactions: 1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrole-3-ones, which exhibit significant biological activities.
Reduction: Reduction reactions can convert it into different pyrrolidine derivatives.
Substitution: N-substitution reactions are common, where the nitrogen atom in the pyrrole ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Alkyl halides and sulfonyl chlorides are typical reagents for N-substitution reactions.
Major Products:
Oxidation: Pyrrole-3-ones.
Reduction: Pyrrolidine derivatives.
Substitution: N-alkyl and N-sulfonyl pyrroles.
科学研究应用
1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one has a wide range of applications in scientific research:
作用机制
The mechanism by which 1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
N-Boc-2,3-dihydro-1H-pyrrole: This compound shares a similar pyrrole structure but with a tert-butoxycarbonyl protecting group.
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Another related compound with a carboxylate group.
Uniqueness: 1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one stands out due to its specific tert-butyl substitution, which imparts unique steric and electronic properties. These properties enhance its reactivity and biological activity compared to other pyrrole derivatives .
属性
CAS 编号 |
96994-20-6 |
|---|---|
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC 名称 |
1-tert-butyl-2H-pyrrol-3-one |
InChI |
InChI=1S/C8H13NO/c1-8(2,3)9-5-4-7(10)6-9/h4-5H,6H2,1-3H3 |
InChI 键 |
SWCPAGNWRYRGJK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1CC(=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


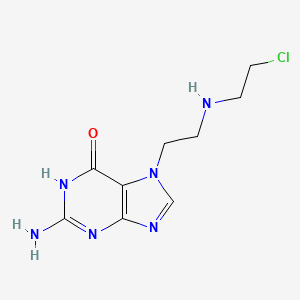
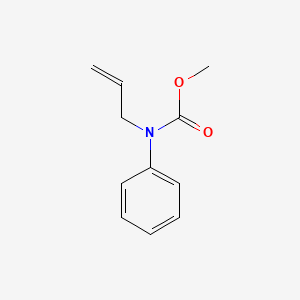
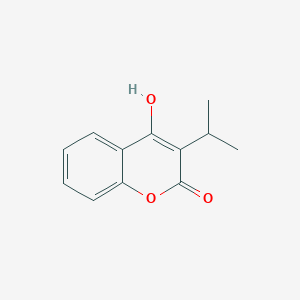
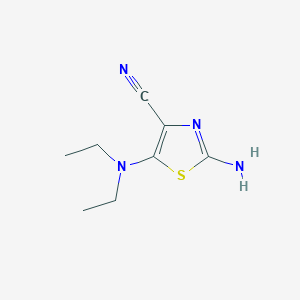

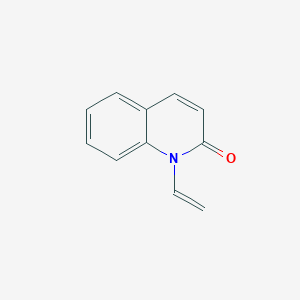
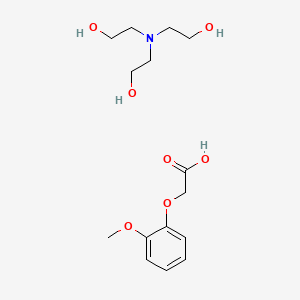
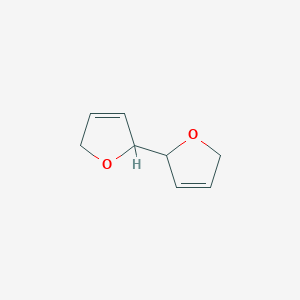
![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
